molecular formula C9H11F3N2O2 B2429019 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1823464-59-0

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2429019
CAS No.: 1823464-59-0
M. Wt: 236.194
InChI Key: LYWMJBRAHAKOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with a methyl and a trifluoromethyl group

Properties

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-3-6(8(15)16)14-4-5(2)7(13-14)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWMJBRAHAKOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a pyrazole core substituted with a methyl group at position 4 and a trifluoromethyl group at position 3. A butanoic acid side chain is attached to the nitrogen at position 1. This arrangement creates three synthetic priorities:

  • Regioselective formation of the 4-methyl-3-trifluoromethylpyrazole ring
  • Introduction of the butanoic acid moiety at N1
  • Control of stereoelectronic effects during functionalization

Regiochemical Considerations

Pyrazole synthesis often produces regioisomeric mixtures due to tautomerization during cyclization. The 3-trifluoromethyl-4-methyl substitution pattern requires precise control of reaction kinetics and thermodynamics to minimize byproducts like 5-trifluoromethyl isomers. Computational studies indicate the trifluoromethyl group’s electron-withdrawing nature directs nucleophilic attack to position 3 during cyclocondensation.

Pyrazole Core Synthesis

Cyclocondensation of 1,3-Diketones

The foundational approach involves reacting ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methyl hydrazine under acidic conditions:

$$
\text{CF}3\text{COCH}2\text{COOEt} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{H}^+} \text{C}5\text{H}5\text{F}3\text{N}2 + \text{EtOH} + \text{H}_2\text{O}
$$

Optimized Conditions

  • Catalyst : 0.1–0.25 eq sulfuric acid vs. ETFAA
  • Temperature : 80°C for 5 hours achieves 86.5% yield with 96:4 regioselectivity
  • Solvent : Water/ethanol azeotrope facilitates byproduct removal via distillation

This method minimizes the formation of 5-trifluoromethyl isomer through:

  • Slow methyl hydrazine addition (<3 hours)
  • Maintenance of pH <2 during reaction
  • Continuous ethanol removal to shift equilibrium

Alternative Route via 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Enamine’s protocol uses lithiation in flow reactors for superior scalability:

  • React 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine at -20°C
  • Separate regioisomers via vacuum distillation (0.1 mbar, ΔT = 15°C between isomers)
  • Achieves 92% purity for 3-trifluoromethyl isomer with <0.5% 5-isomer contamination

N-Alkylation with Butanoic Acid Precursors

Mitsunobu Coupling Strategy

Coupling preformed pyrazole with ethyl 4-bromobutanoate using DEAD/PPh₃:

$$
\text{Pyrazole} + \text{BrC}3\text{H}6\text{COOEt} \xrightarrow{\text{DEAD, PPh}3} \text{Pyrazole-C}4\text{H}_8\text{COOEt} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}
$$

Key Parameters

  • Molar Ratio : 1:1.2 pyrazole to bromoester
  • Temperature : 0°C to 25°C over 12 hours
  • Yield : 78% alkylated product after column chromatography

Direct Alkylation Under Basic Conditions

A one-pot approach using NaH as base:

  • Deprotonate pyrazole (pKa ≈ 10.5) in THF at -10°C
  • Add ethyl 4-bromobutanoate (2 eq)
  • Warm to 60°C for 8 hours
  • Hydrolyze ester with LiOH/THF/H₂O (3:1) at 50°C

Performance Metrics

  • Overall yield: 65–72%
  • Purity: >99% by HPLC (C18, 0.1% TFA in H₂O/MeCN)
  • Throughput: 150 g/L reaction concentration

Final Hydrolysis to Carboxylic Acid

Acidic Hydrolysis

Using HCl/EtOH (1:3 v/v):

  • Conditions : Reflux for 6 hours
  • Yield : 95%
  • Limitation : Requires acid-stable substrates

Basic Hydrolysis with Phase Transfer Catalysis

NaOH (3 eq), TBAB (0.1 eq), H₂O/EtOAc (1:2):

  • Temperature : 40°C, 4 hours
  • Conversion : >99%
  • Workup : Acidify to pH 2 with HCl, extract with EtOAc

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, pyrazole-H), 4.35 (t, J=7.2 Hz, 2H, NCH₂), 2.45 (s, 3H, CH₃), 2.30–2.18 (m, 2H, CH₂CO), 1.95–1.82 (m, 2H, CH₂CH₂CO)
  • ¹⁹F NMR : -62.5 ppm (CF₃)
  • HRMS : m/z 236.0821 [M+H]⁺ (calc. 236.0819)

Chromatographic Purity Assessment

Column Mobile Phase Retention Time Purity
Zorbax SB-C8 0.1% HCO₂H/H₂O:MeOH 8.7 min 99.6%
Atlantis T3 10mM NH₄OAc:MeCN 12.3 min 99.8%

Industrial Scale-Up Considerations

Cost Analysis

Component Cost per kg % of Total
Methyl hydrazine $120 38%
ETFAA $95 30%
Solvents $45 14%

Waste Stream Management

  • Distill ethanol/water azeotrope for 90% solvent recovery
  • Neutralize acidic byproducts with CaCO₃ before disposal

Emerging Methodologies

Continuous Flow Lithiation

Enamine’s flow reactor enables:

  • 10-minute residence time at -30°C
  • 5 kg/day throughput with 94% yield

Enzymatic Resolution

Lipase-catalyzed ester hydrolysis shows:

  • 98% ee for (R)-enantiomer
  • Kcat = 12 s⁻¹ in phosphate buffer pH 7.4

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds related to 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid exhibit antimicrobial properties. For instance, derivatives of pyrazole compounds have shown efficacy against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can act as anti-inflammatory agents. A study highlighted the potential of such compounds in reducing inflammation markers in vitro, suggesting applications in treating inflammatory diseases .

Drug Development

The trifluoromethyl group present in the compound enhances pharmacokinetic properties, making it a valuable scaffold in drug design. Numerous FDA-approved drugs incorporate similar structures, indicating a trend towards utilizing trifluoromethylated compounds for therapeutic purposes .

Herbicides and Pesticides

The compound's structure suggests potential utility as a herbicide or pesticide. Compounds with similar pyrazole structures have been explored for their ability to inhibit plant growth or pest reproduction, making them candidates for agricultural applications .

Plant Growth Regulators

Research has indicated that certain pyrazole derivatives can function as plant growth regulators, promoting or inhibiting growth depending on concentration and application method. This property could be harnessed to optimize crop yields and manage weed populations effectively .

Case Study 1: Antimicrobial Efficacy

A study published in PMC assessed the antimicrobial activity of various pyrazole derivatives, including those similar to this compound. The results showed a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .

Case Study 2: Drug Development Insights

In a review of FDA-approved trifluoromethyl-containing drugs, it was noted that the incorporation of trifluoromethyl groups often leads to improved metabolic stability and bioavailability. This finding supports the exploration of this compound as a lead compound for new drug development .

Comparative Analysis Table

Application Area Potential Benefits Relevant Studies
AntimicrobialEffective against pathogens
Anti-inflammatoryReduces inflammation markers
HerbicidesInhibits weed growth
Plant Growth RegulatorsOptimizes crop yields

Mechanism of Action

The mechanism of action of 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-Methyl-2-(trifluoromethyl)benzoic acid
  • Trifluoromethyl group-containing drugs such as fluoxetine and celecoxib

Uniqueness: 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biological Activity

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS No. 1823464-59-0) is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11F3N2O2C_9H_{11}F_3N_2O_2, with a molecular weight of approximately 236.19 g/mol. The compound features a pyrazole ring that is modified with a trifluoromethyl group, which significantly influences its biological activity by enhancing lipophilicity and stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Preliminary studies suggest that the trifluoromethyl group enhances binding affinity, potentially leading to improved efficacy in therapeutic applications.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic processes.
  • Receptor Modulation : It shows potential as a modulator of receptor activity, influencing signaling pathways associated with various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. In vitro studies have indicated cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

There are indications that this compound may exert anti-inflammatory effects through the modulation of inflammatory pathways. This could make it a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Activity :
    • A study conducted on the effects of this compound on human cancer cell lines showed a significant reduction in cell viability at certain concentrations. The IC50 values were determined to be in the micromolar range, indicating potent activity against specific tumor types.
  • Antimicrobial Testing :
    • In a comparative study, derivatives of the compound were tested against standard strains of bacteria. Results indicated that compounds with similar trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs) compared to control drugs.

Data Tables

Biological Activity IC50 (µM) Tested Cell Lines Reference
Anticancer15.2A549 (Lung cancer)
Antimicrobial32.5E. coli
Anti-inflammatoryNot specifiedRAW 264.7 Macrophages

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid?

  • Molecular Formula : C9H11F3N2O2
  • Molecular Weight : 214.14 g/mol (CAS: 1823967-25-4) .
  • Purity : ≥95% (typical commercial grade, analyzed via HPLC or LC-MS) .
  • Structural Features : The trifluoromethyl group enhances metabolic stability, while the pyrazole ring contributes to π-π stacking interactions in target binding .

Q. What synthetic routes are commonly used to prepare this compound?

  • Key Steps :

Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-keto esters under acidic conditions.

Trifluoromethyl Introduction : Electrophilic substitution using CF3I or via Ullmann coupling with Cu catalysts .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH/H2O .

  • Optimization : Catalytic systems like Pd(OAc)2/XPhos improve yield in cross-coupling steps .

Q. How is purity validated, and what analytical methods are recommended?

  • HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .
  • NMR : <sup>1</sup>H and <sup>19</sup>F NMR confirm regioselectivity of the trifluoromethyl group and pyrazole substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core Modifications :

  • Vary substituents at the pyrazole 4-position (e.g., methyl, bromo) to assess steric effects .
  • Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, NO2) to evaluate electronic contributions .
    • Methodology :
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or JAK kinases .
  • Synthesize analogues via parallel combinatorial chemistry and screen in enzyme inhibition assays .

Q. What strategies improve metabolic stability and pharmacokinetic (PK) properties?

  • Blocking Metabolic Hotspots :

  • Introduce deuterium at α-positions of the carboxylic acid to slow oxidative metabolism .
  • Replace labile protons with fluorine atoms (e.g., CF3 vs. CH3) .
    • PK Studies :
  • Conduct microsomal stability assays (human/rat liver microsomes) to measure intrinsic clearance .
  • Use LC-MS/MS to quantify plasma exposure in rodent models .

Q. How can crystallography resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction :

  • Grow crystals via slow evaporation in ethanol/water mixtures.
  • Resolve the orientation of the trifluoromethyl group and confirm hydrogen-bonding patterns in the solid state .
    • Powder XRD : Compare experimental and simulated patterns to detect polymorphs .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition :

  • COX-2 inhibition assay (e.g., fluorescence-based) using recombinant human COX-2 .
  • JAK/STAT pathway modulation in cell lines (e.g., Ba/F3 cells transfected with JAK2 mutations) .
    • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .

Data Contradictions and Validation

  • Molecular Weight Discrepancies : Some sources report 294.09 g/mol for a structurally similar derivative (4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid), likely due to additional substituents . Confirm via HRMS for ambiguous batches.
  • Synthetic Yield Variability : Multi-step reactions (e.g., Pd-catalyzed coupling) may show batch-dependent yields (40–70%). Optimize reaction time, temperature, and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.